molecular formula C21H28O4 B12139552 3-hexyl-4,8-dimethyl-7-((3-oxobutan-2-yl)oxy)-2H-chromen-2-one

3-hexyl-4,8-dimethyl-7-((3-oxobutan-2-yl)oxy)-2H-chromen-2-one

Katalognummer: B12139552
Molekulargewicht: 344.4 g/mol
InChI-Schlüssel: ZFDUTRJBZBAOEO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-hexyl-4,8-dimethyl-7-((3-oxobutan-2-yl)oxy)-2H-chromen-2-one is a synthetic organic compound belonging to the chromenone family

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-hexyl-4,8-dimethyl-7-((3-oxobutan-2-yl)oxy)-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as hexyl derivatives, methyl derivatives, and chromenone precursors.

    Reaction Conditions: The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.

    Purification: After the reaction, the product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions and automated processes to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-hexyl-4,8-dimethyl-7-((3-oxobutan-2-yl)oxy)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different products, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: Substitution reactions can introduce new functional groups into the compound, altering its properties and reactivity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts and solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions may introduce new functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 3-hexyl-4,8-dimethyl-7-((3-oxobutan-2-yl)oxy)-2H-chromen-2-one can be used as a building block for the synthesis of more complex molecules. It may also serve as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biology, the compound may exhibit various biological activities, such as antimicrobial, anti-inflammatory, or antioxidant properties. It can be used in research to explore its potential therapeutic applications and mechanisms of action.

Medicine

In medicine, this compound may be investigated for its potential use as a drug candidate. Its pharmacological properties, such as bioavailability, toxicity, and efficacy, are studied to determine its suitability for clinical use.

Industry

In industry, the compound may be used in the production of various products, such as pharmaceuticals, agrochemicals, and specialty chemicals. Its unique properties make it valuable for specific applications, such as in the formulation of new materials or as an intermediate in chemical synthesis.

Wirkmechanismus

The mechanism of action of 3-hexyl-4,8-dimethyl-7-((3-oxobutan-2-yl)oxy)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other biomolecules that mediate its biological effects. The compound’s structure and functional groups play a crucial role in determining its binding affinity and activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 3-hexyl-4,8-dimethyl-7-((3-oxobutan-2-yl)oxy)-2H-chromen-2-one include other chromenone derivatives with different substituents. Examples include:

    4-methyl-7-hydroxy-2H-chromen-2-one: A chromenone derivative with a hydroxyl group at the 7-position.

    6,7-dimethoxy-4-methyl-2H-chromen-2-one: A chromenone derivative with methoxy groups at the 6- and 7-positions.

Uniqueness

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties. These unique features make it valuable for specific applications and research purposes.

Eigenschaften

Molekularformel

C21H28O4

Molekulargewicht

344.4 g/mol

IUPAC-Name

3-hexyl-4,8-dimethyl-7-(3-oxobutan-2-yloxy)chromen-2-one

InChI

InChI=1S/C21H28O4/c1-6-7-8-9-10-18-13(2)17-11-12-19(24-16(5)15(4)22)14(3)20(17)25-21(18)23/h11-12,16H,6-10H2,1-5H3

InChI-Schlüssel

ZFDUTRJBZBAOEO-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCC1=C(C2=C(C(=C(C=C2)OC(C)C(=O)C)C)OC1=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.